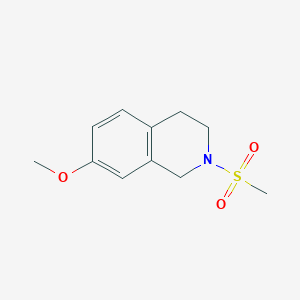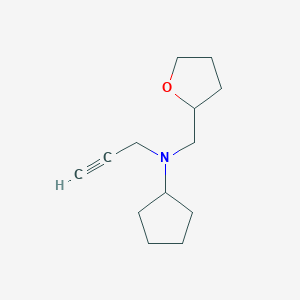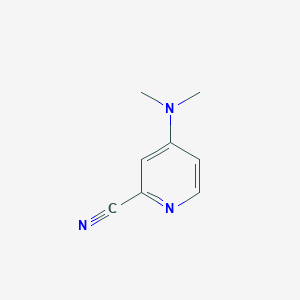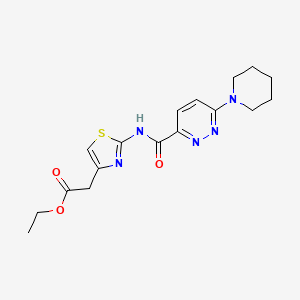![molecular formula C16H23N3O4S B2963331 methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886958-06-1](/img/structure/B2963331.png)
methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, an amide group, and a pyridine ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3-methylpyridine, a related compound, is a colorless liquid with a strong odor and is classified as a weak base .Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Approaches : Research has led to novel synthesis methods for structurally related compounds, demonstrating advancements in organic synthesis techniques. For instance, the development of phosphine-catalyzed annulation methods has enabled the efficient synthesis of highly functionalized tetrahydropyridines, showcasing the versatility of thienopyridine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003).
Structural Analysis and Derivatives : Studies include the synthesis of novel pyrido and thieno derivatives, contributing to a deeper understanding of their chemical properties and potential as scaffolds for further pharmaceutical development. For example, the synthesis of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations highlights the structural versatility of these compounds (Calhelha & Queiroz, 2010).
Potential Biological Applications
Antitumor Activity : Research into the antitumor potential of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has demonstrated promising results against triple-negative breast cancer (TNBC) cell lines. This indicates the potential application of these compounds in cancer therapy, underscoring the relevance of thienopyridine derivatives in medicinal chemistry (Silva, Rebelo, Rodrigues, Xavier, Vasconcelos, & Queiroz, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-(pentanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-4-5-6-12(20)18-15-13(14(21)17-2)10-7-8-19(16(22)23-3)9-11(10)24-15/h4-9H2,1-3H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVKEHEYFOAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2963255.png)


![(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2963259.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2963260.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2963267.png)


